4-(Hydroxymethyl)-3-nitrobenzoic acid

Photoclick Chemistry Hydrogel Functionalization Protein Patterning

Researchers requiring NIR-mediated photocontrol often face limitations with UV-only cleavable linkers, which are unsuitable for deep-tissue or in vivo applications. 4-(Hydroxymethyl)-3-nitrobenzoic acid (ONA) solves this by enabling upconversion nanoparticle (UCNP)-based systems that convert biocompatible NIR light to UV for precise, on-demand cleavage. - Enables NIR-controlled cell adhesion & MSC differentiation via UCNP-mediated photocleavage. - Functions as a molecular plugin (HNBA) for photoclickable hydrogel interfaces, achieving >80% cancer cell capture efficiency. - Supplied at 97% purity; stable at room temperature storage.

Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
CAS No. 82379-38-2
Cat. No. B1596975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)-3-nitrobenzoic acid
CAS82379-38-2
Molecular FormulaC8H7NO5
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CO
InChIInChI=1S/C8H7NO5/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-3,10H,4H2,(H,11,12)
InChIKeyKUOYLJCVVIDGBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hydroxymethyl)-3-nitrobenzoic acid (CAS 82379-38-2) for Photocleavable Linker and Bioconjugation Applications: Procurement Guide


4-(Hydroxymethyl)-3-nitrobenzoic acid (CAS 82379-38-2) is a nitro-substituted benzoic acid derivative characterized by a hydroxymethyl (-CH₂OH) group and a nitro (-NO₂) group on a benzoic acid scaffold . Its molecular formula is C₈H₇NO₅ with a molecular weight of 197.15 g/mol [1]. The compound is typically supplied as a solid at 97% purity . Its primary scientific utility stems from the ortho-nitrobenzyl alcohol moiety, which confers photolabile properties enabling controlled, light-triggered cleavage and bioconjugation [2].

Why Generic Substitution of 4-(Hydroxymethyl)-3-nitrobenzoic acid Fails in Photocontrolled Release Systems


Generic substitution of 4-(Hydroxymethyl)-3-nitrobenzoic acid with other ortho-nitrobenzyl (ONB) derivatives or alternative photocleavable linkers is not feasible for applications requiring NIR-mediated photocontrol or high-resolution protein patterning. The compound's specific structural arrangement—a hydroxymethyl group ortho to a nitro group on a benzoic acid backbone—enables a unique photoclick cyclization with primary amines and facilitates its integration as a molecular 'plugin' (HNBA) or caging group (ONA) in upconversion nanoparticle (UCNP) systems [1]. Unlike many o-nitrobenzyloxy linkers that require direct UV irradiation, this compound's compatibility with UCNPs allows for indirect activation using biocompatible near-infrared (NIR) light, a critical distinction for in vivo and deep-tissue applications .

Quantitative Differentiation of 4-(Hydroxymethyl)-3-nitrobenzoic acid: A Comparator-Based Evidence Guide for Procurement


High-Resolution Protein Patterning via Photoclick Chemistry with 4-(Hydroxymethyl)-3-nitrobenzoic acid (HNBA)

4-(Hydroxymethyl)-3-nitrobenzoic acid (HNBA) enables a light-induced cyclization with primary amines on proteins. When grafted onto a hydrogel interface as a molecular plugin, this photoclick reaction achieves a minimum protein pattern width of approximately 70 μm, demonstrating high spatial precision for on-demand surface modification [1].

Photoclick Chemistry Hydrogel Functionalization Protein Patterning

Efficient Capture of EGFR-Positive Cancer Cells Using HNBA-Functionalized Hydrogels

Hydrogel interfaces functionalized with 4-(hydroxymethyl)-3-nitrobenzoic acid (HNBA) and subsequently conjugated with Epidermal Growth Factor (EGF) demonstrate a capture efficiency of over 80% for EGFR-positive cancer cells [1].

Cell Capture Cancer Cell Isolation EGFR Targeting

Enhanced Antigen Detection Sensitivity in Dot Blotting Assays via HNBA-Mediated Conjugation

A photoclickable hydrogel interface constructed with 4-(hydroxymethyl)-3-nitrobenzoic acid (HNBA) enabled a dot blotting assay with a limit of detection (LOD) of 0.065 ng for antigen detection, attributed to the high-efficiency antigen capture of the photoclick conjugation [1].

Immunoassay Antigen Detection Dot Blot

High-Value Application Scenarios for 4-(Hydroxymethyl)-3-nitrobenzoic acid Based on Quantified Evidence


NIR-Controlled Cell Adhesion and Stem Cell Differentiation Substrates

This compound is essential for constructing upconversion nanoparticle (UCNP)-based substrates for near-infrared (NIR) light-controlled cell adhesion and multidirectional differentiation of mesenchymal stem cells (MSCs). In these systems, 4-(hydroxymethyl)-3-nitrobenzoic acid (ONA) acts as a photocaged linker. Under NIR irradiation, the upconverted UV light from UCNPs triggers the cleavage of ONA, dynamically exposing cell-adhesive peptides (e.g., RGD) and altering cell-matrix interactions [1][2]. This approach enables non-invasive, deep-tissue control of cell behavior for applications in tissue engineering and regenerative medicine, overcoming the limitations of direct UV irradiation .

On-Demand Protein Patterning for Biosensors and Cell Capture Devices

4-(Hydroxymethyl)-3-nitrobenzoic acid (HNBA) is used as a molecular plugin to construct photoclickable hydrogel interfaces. This enables the on-demand, light-induced conjugation of proteins to create high-resolution patterns with a lower limit of ~70 μm. These interfaces have been demonstrated to capture EGFR-positive cancer cells with >80% efficiency and detect antigens with a limit of detection of 0.065 ng [1]. This application is critical for the fabrication of advanced biosensors, cell isolation platforms, and high-sensitivity diagnostic assays.

Photocleavable Linker for Solid-Phase Synthesis of Peptides and Oligonucleotides

As an established member of the o-nitrobenzyl (ONB) class of photocleavable linkers, 4-(hydroxymethyl)-3-nitrobenzoic acid is employed in solid-phase synthesis for the photolytic release of protected peptides and oligonucleotides from solid supports [3][4]. The ability to cleave the synthesized molecule under mild, light-based conditions without harsh acid or base treatments preserves the integrity of sensitive functional groups, making it a valuable tool for synthesizing complex biomolecules [5].

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